molecular formula C10H11N3O3 B11882226 6-Isopropoxy-5-nitro-1H-indazole

6-Isopropoxy-5-nitro-1H-indazole

Cat. No.: B11882226
M. Wt: 221.21 g/mol
InChI Key: MDLTVYZCSSUQJR-UHFFFAOYSA-N
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Description

6-Isopropoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group and the isopropoxy substituent in this compound makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 6-isopropoxy-1H-indazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the indazole ring.

Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-nitrobenzaldehyde with isopropoxyamine followed by cyclization can yield this compound. This method may require the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 6-Isopropoxy-5-amino-1H-indazole.

    Substitution: Various substituted indazole derivatives.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-5-nitro-1H-indazole depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

6-Isopropoxy-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:

    5-Nitro-1H-indazole: Lacks the isopropoxy group, which may result in different biological activities and chemical reactivity.

    6-Methoxy-5-nitro-1H-indazole: Contains a methoxy group instead of an isopropoxy group, which can influence its solubility and interaction with biological targets.

    6-Isopropoxy-1H-indazole: Lacks the nitro group, which may affect its chemical reactivity and biological properties.

The presence of both the isopropoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-nitro-6-propan-2-yloxy-1H-indazole

InChI

InChI=1S/C10H11N3O3/c1-6(2)16-10-4-8-7(5-11-12-8)3-9(10)13(14)15/h3-6H,1-2H3,(H,11,12)

InChI Key

MDLTVYZCSSUQJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=NNC2=C1)[N+](=O)[O-]

Origin of Product

United States

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